molecular formula C10H9FO4 B2890478 Dimethyl 2-fluorobenzene-1,3-dioate CAS No. 723334-03-0

Dimethyl 2-fluorobenzene-1,3-dioate

Cat. No.: B2890478
CAS No.: 723334-03-0
M. Wt: 212.176
InChI Key: OSPJANZFCZYKEH-UHFFFAOYSA-N
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Description

Dimethyl 2-fluorobenzene-1,3-dioate is an organic compound with the molecular formula C₁₀H₉FO₄ It is a derivative of isophthalic acid, where two carboxylic acid groups are esterified with methanol, and one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-fluorobenzene-1,3-dioate can be synthesized through several methods. One common approach involves the esterification of 2-fluoroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of dimethyl isophthalate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of dimethyl 2-fluoroisophthalate may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using high-purity reactants and catalysts, as well as precise control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-fluorobenzene-1,3-dioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield 2-fluoroisophthalic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of dimethyl 2-fluoroisophthalate.

    Hydrolysis: 2-Fluoroisophthalic acid and methanol.

    Reduction: this compound alcohol derivatives.

Scientific Research Applications

Dimethyl 2-fluorobenzene-1,3-dioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug design and discovery.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl 2-fluoroisophthalate involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in biochemical pathways, making it a valuable tool in medicinal chemistry for designing enzyme inhibitors or receptor modulators.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-fluoroisophthalate: Another fluorinated isophthalate ester with the fluorine atom in a different position on the benzene ring.

    Dimethyl isophthalate: The non-fluorinated parent compound.

    Dimethyl 2-chloroisophthalate: A chlorinated analogue with similar reactivity.

Uniqueness

Dimethyl 2-fluorobenzene-1,3-dioate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

dimethyl 2-fluorobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPJANZFCZYKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

430 g (2.34 mol) of 2-fluoroisophthalic acid was dissolved in 4.3 l of methanol; sulfuric acid with catalytic amount was dropped; and then the resultant solution was refluxed and stirred. 860 ml of a saturated sodium bicarbonate aqueous solution was added to the finished reaction mixture, and then distilled under reduced pressure with methanol. 860 ml of distilled water was added and then stirred for 1 hour at a room temperature. A resulting solid was filtered, washed with water, and then dried to obtain 471 g of dimethyl-2-fluoroisophthalate in a white solid phase.
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430 g
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4.3 L
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resultant solution
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860 mL
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